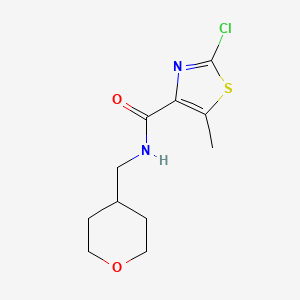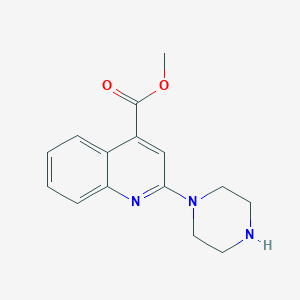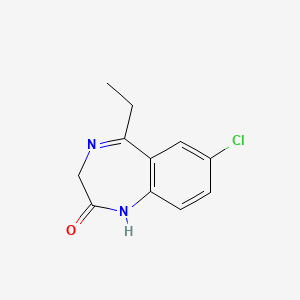![molecular formula C19H21N5O3 B10867761 3-[(4,6-dimethylpyrimidin-2-yl)amino]-7,8-dimethoxy-10,10a-dihydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10867761.png)
3-[(4,6-dimethylpyrimidin-2-yl)amino]-7,8-dimethoxy-10,10a-dihydroimidazo[1,5-b]isoquinolin-1(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE is a complex organic compound featuring a pyrimidine ring fused with an imidazo[1,5-b]isoquinoline structure. This compound is of significant interest due to its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine derivative, followed by the formation of the imidazo[1,5-b]isoquinoline core. Key steps include:
Formation of the Pyrimidine Derivative: This involves the reaction of 4,6-dimethyl-2-pyrimidinamine with appropriate reagents under controlled conditions.
Construction of the Imidazo[1,5-b]isoquinoline Core: This step involves cyclization reactions, often using catalysts and specific solvents to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Aplicaciones Científicas De Investigación
3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE involves its interaction with specific molecular targets. It is known to bind to DNA, causing disruption in the replication process, which is crucial for its anticancer properties. Additionally, it may inhibit certain enzymes, further contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: This compound shares the pyrimidine core but lacks the imidazo[1,5-b]isoquinoline structure.
4,6-Dimethyl-2-mercaptopyrimidine: Another pyrimidine derivative with different functional groups, used in medicinal chemistry.
Uniqueness
3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural complexity enhances its potential as a therapeutic agent, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C19H21N5O3 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
(3Z)-3-(4,6-dimethylpyrimidin-2-yl)imino-7,8-dimethoxy-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C19H21N5O3/c1-10-5-11(2)21-18(20-10)23-19-22-17(25)14-6-12-7-15(26-3)16(27-4)8-13(12)9-24(14)19/h5,7-8,14H,6,9H2,1-4H3,(H,20,21,22,23,25) |
Clave InChI |
HUWRCUNUJGTRDU-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)/N=C\2/NC(=O)C3N2CC4=CC(=C(C=C4C3)OC)OC)C |
SMILES canónico |
CC1=CC(=NC(=N1)N=C2NC(=O)C3N2CC4=CC(=C(C=C4C3)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butyl-3-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B10867688.png)
![3-[({[5-(Quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10867690.png)
![3-amino-N-[2-(4-sulfamoylphenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B10867698.png)
![N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B10867711.png)
![3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10867715.png)
![2-methyl-N'-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10867719.png)
![3-Thiophen-2-yl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B10867723.png)



![(4E)-4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)methylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867740.png)
![Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate](/img/structure/B10867771.png)
![4-{3-[(2-Amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B10867780.png)
